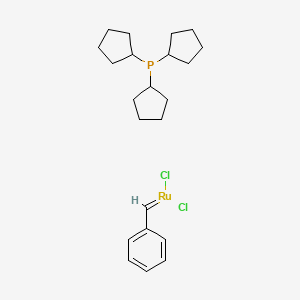
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
描述
属性
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 | |
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172228-29-4 | |
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and benzylidene chloride under an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
化学反应分析
Types of Reactions: Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is primarily involved in metathesis reactions, including:
- Ring-Opening Metathesis Polymerization (ROMP)
- Ring-Closing Metathesis (RCM)
- Cross Metathesis (CM)
- Acyclic Diene Metathesis Polymerization (ADMET)
Common Reagents and Conditions: The compound is used in the presence of olefins under inert conditions, typically in solvents like dichloromethane or toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major products of these reactions are various types of polymers and cyclic olefins, which are valuable in the synthesis of complex organic molecules and materials .
科学研究应用
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has a wide range of applications in scientific research:
- Chemistry : Used extensively in organic synthesis for the formation of carbon-carbon double bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Applied in the production of polymers, resins, and advanced materials .
作用机制
The mechanism by which Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are the olefinic bonds, and the pathway involves a series of coordination and dissociation steps that are highly specific to the catalyst’s structure .
相似化合物的比较
- Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
- Grubbs Catalyst® 1st Generation
- Grubbs Catalyst® M1a (C823)
Uniqueness: Compared to similar compounds, Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity, making it a preferred choice for many metathesis reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


